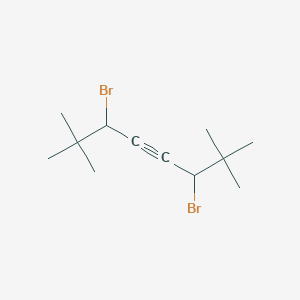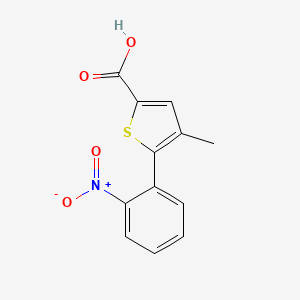
Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl- is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself is composed of a benzene ring fused with a pyridine ring. The specific compound has additional substituents: two chlorine atoms at positions 2 and 6, an ethenyl group at position 3, and a phenyl group at position 4. These modifications can significantly alter the chemical and physical properties of the base quinoline structure, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl-, can be achieved through several classical methods. Some of the well-known synthetic routes include the Skraup synthesis, the Doebner-Miller synthesis, and the Friedländer synthesis . These methods typically involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.
For instance, the Skraup synthesis involves heating aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The Doebner-Miller synthesis, on the other hand, uses aniline and α,β-unsaturated carbonyl compounds under acidic conditions .
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often employs more efficient and scalable methods. Transition metal-catalyzed reactions, microwave-assisted synthesis, and solvent-free conditions are some of the modern techniques used to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl- undergoes several types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing chlorine atoms makes the quinoline ring less reactive towards electrophilic substitution compared to unsubstituted quinoline.
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions to introduce additional substituents onto the quinoline ring.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the ethenyl group.
Major Products Formed
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of quinoline.
Nucleophilic Substitution: Products include amino or thiol-substituted quinoline derivatives.
Oxidation and Reduction: Products include epoxides or ethyl-substituted quinoline derivatives.
Scientific Research Applications
Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl- varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It interferes with DNA replication and induces apoptosis in cancer cells.
Antiviral Activity: It inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the additional substituents found in Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl-, making it less versatile.
3-Ethenylquinoline: Does not have the chlorine atoms, resulting in different reactivity and applications.
4-Phenylquinoline: Lacks the ethenyl and chlorine substituents, affecting its chemical properties and uses.
Uniqueness
Quinoline, 2,6-dichloro-3-ethenyl-4-phenyl- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and electron-donating ethenyl and phenyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
62452-28-2 |
|---|---|
Molecular Formula |
C17H11Cl2N |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2,6-dichloro-3-ethenyl-4-phenylquinoline |
InChI |
InChI=1S/C17H11Cl2N/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)20-17(13)19/h2-10H,1H2 |
InChI Key |
BIPNMQLSEQYNBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C2=C(C=CC(=C2)Cl)N=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfanyl]methyl acetate](/img/structure/B14536582.png)

![2-[2-(4-Nitrophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B14536598.png)
![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)

![4-Hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B14536606.png)

![4-[Ethoxy(diphenyl)methyl]phenol](/img/structure/B14536618.png)

![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

